2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone
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Overview
Description
2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone is a complex organic compound that features a unique combination of functional groups, including an indole ring, a sulfonyl group, and a morpholine moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that have affinity for indole derivatives . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Based on its structural similarity to other indole derivatives, it may interact with its targets through electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
Indole derivatives are known to interact with a variety of biochemical pathways due to their diverse biological activities
Result of Action
Given its structural similarity to other indole derivatives, it may have a range of potential effects, including antiviral, anti-inflammatory, and anticancer activities
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and light exposure can affect the compound’s stability and activity . For example, increase in pH and temperature can substantially accelerate the degradation of similar compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone typically involves multiple steps, starting with the preparation of the indole derivative. The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The 4-fluorobenzyl group is then introduced via a nucleophilic substitution reaction.
The sulfonyl group is incorporated through sulfonylation, where the indole derivative reacts with a sulfonyl chloride in the presence of a base such as pyridine. Finally, the morpholine moiety is attached via a nucleophilic substitution reaction, where the sulfonylated indole derivative reacts with morpholine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine moiety can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced indole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone
- 2-((1-(4-methylbenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone
- 2-((1-(4-bromobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone
Uniqueness
2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone is unique due to the presence of the 4-fluorobenzyl group, which can enhance its biological activity and selectivity. The fluorine atom can increase the compound’s metabolic stability and improve its binding affinity to biological targets. Additionally, the combination of the indole ring, sulfonyl group, and morpholine moiety provides a versatile scaffold for further modification and optimization in drug development.
Properties
IUPAC Name |
2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonyl-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O4S/c22-17-7-5-16(6-8-17)13-24-14-20(18-3-1-2-4-19(18)24)29(26,27)15-21(25)23-9-11-28-12-10-23/h1-8,14H,9-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXPUJWXPCEMMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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